2-Cyclopentylidenecyclopentanone

Catalog No.
S662067
CAS No.
825-25-2
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopentylidenecyclopentanone

CAS Number

825-25-2

Product Name

2-Cyclopentylidenecyclopentanone

IUPAC Name

2-cyclopentylidenecyclopentan-1-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2

InChI Key

NYSYNXRPXJZYFY-UHFFFAOYSA-N

SMILES

C1CCC(=C2CCCC2=O)C1

Canonical SMILES

C1CCC(=C2CCCC2=O)C1

The exact mass of the compound 2-Cyclopentylidenecyclopentanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22041. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cyclopentylidenecyclopentanone is an α,β-unsaturated bicyclic ketone formed via the self-aldol condensation of cyclopentanone. As a highly reactive dienophile and Michael acceptor, it serves as a critical rigid building block in organic synthesis, particularly for the production of complex polycyclic pharmaceuticals and advanced fragrance molecules [1]. In the renewable energy sector, it has emerged as a premier intermediate for high-density bio-aviation fuels, where its specific C10 bicyclic framework provides an optimal carbon-to-hydrogen ratio for downstream hydrodeoxygenation [2]. For industrial buyers, procuring the pre-synthesized dimer eliminates the need for complex in-house self-condensation workflows, ensuring consistent purity and geometric stability for demanding downstream applications.

Attempting to substitute 2-cyclopentylidenecyclopentanone with its monomeric precursor (cyclopentanone) or its saturated analog (2-cyclopentylcyclopentanone) introduces severe process inefficiencies. In-house self-aldol condensation of cyclopentanone often suffers from over-condensation, yielding unwanted trimers and tetramers that require energy-intensive vacuum distillation to remove [1]. Furthermore, substituting with the hydrogenated analog, 2-cyclopentylcyclopentanone, completely eliminates the α,β-unsaturated double bond, rendering the molecule inert to Michael additions and Robinson annelations [2]. For applications requiring precise conjugate additions or specific volumetric energy densities, generic ring-size substitutes like 2-cyclohexylidenecyclohexanone also fail, as the 6-membered rings exhibit lower condensation yields and produce fuels with suboptimal freezing points and densities.

Superior Volumetric Density for Jet Fuel Applications

When subjected to hydrodeoxygenation (HDO), 2-cyclopentylidenecyclopentanone yields bi(cyclopentane) derivatives with a high density of approximately 0.86 g/mL [1]. In contrast, standard hydrodeoxygenation of furfural-derived linear chain alkanes yields products with significantly lower densities (<0.77 g/mL) [1]. This high density is crucial for aviation fuels, where volumetric heat value dictates payload capacity.

Evidence DimensionLiquid alkane density post-hydrodeoxygenation
Target Compound Data~0.86 g/mL (bi(cyclopentane) derivatives)
Comparator Or BaselineFurfural-derived chain alkanes (<0.77 g/mL)
Quantified Difference>11% increase in volumetric density
ConditionsHydrodeoxygenation over metal catalysts (e.g., Ni or Ru/C with H-beta zeolite)

Procuring this specific bicyclic intermediate allows fuel researchers to achieve the high volumetric energy densities required for advanced aerospace and jet fuel blends.

Higher Dimerization Yields and Scalability vs. Cyclohexanone Analogs

In the synthesis of bicyclic precursors, the cyclopentyl system demonstrates superior reactivity compared to cyclohexyl analogs. Industrial-scale evaluations show that 2-cyclopentylidenecyclopentanone can be produced with 80–95% conversion yields [1]. In contrast, the synthesis of the 6-membered ring analog, 2-cyclohexylidenecyclohexanone, often struggles with lower conversions (e.g., 50–72% even after extended 48-hour reaction times with basic catalysts) [1].

Evidence DimensionDimerization conversion yield
Target Compound Data80–95% conversion
Comparator Or Baseline2-Cyclohexylidenecyclohexanone (50–72% conversion)
Quantified Difference20–30% higher conversion yield for the cyclopentyl system
ConditionsBase-catalyzed self-aldol condensation (e.g., NaOH or K3PO4/PEG300)

Buyers developing scalable synthesis routes for polycyclic compounds will benefit from the substantially higher process efficiency and lower waste associated with the cyclopentyl core.

Essential α,β-Unsaturation for Michael Additions and Annelations

2-Cyclopentylidenecyclopentanone features a highly reactive α,β-unsaturated ketone moiety, making it an excellent Michael acceptor for synthesizing complex polycyclic and spiro compounds [1]. Saturated analogs, such as 2-cyclopentylcyclopentanone, completely lack this reactivity and cannot participate in conjugate additions or Robinson-type annelations. The rigid exocyclic double bond of 2-cyclopentylidenecyclopentanone ensures high regioselectivity during nucleophilic attack, a feature absent in non-conjugated cyclic ketones [1].

Evidence DimensionMichael acceptor reactivity
Target Compound DataHighly active (undergoes conjugate addition)
Comparator Or Baseline2-Cyclopentylcyclopentanone (Inert to conjugate addition)
Quantified DifferenceBinary (Active vs. Inert)
ConditionsBase-catalyzed Michael addition or Robinson annelation conditions

For synthetic chemists building complex fragrance molecules or pharmaceutical scaffolds, procuring the unsaturated dimer is mandatory to enable downstream conjugate addition chemistry.

High-Density Bio-Aviation Fuel Precursors

Directly leveraging its ability to yield bi(cyclopentane) derivatives with densities around 0.86 g/mL, this compound is the optimal starting material for hydrodeoxygenation workflows aimed at producing thermal-stable, high-payload jet fuel additives [1].

Scalable Synthesis of Polycyclic Fragrance Compounds

Because the cyclopentyl core offers 80–95% conversion yields compared to the less efficient cyclohexyl analogs, this compound serves as a highly scalable, cost-effective intermediate for the commercial production of complex, ring-fused fragrance molecules [2].

Intermediate for Spiro and Fused Pharmaceutical Scaffolds

Taking advantage of its rigid α,β-unsaturated ketone structure, 2-cyclopentylidenecyclopentanone is the required precursor for Robinson annelations and Michael additions used to construct complex spiro-heterocycles and active pharmaceutical ingredients [3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

825-25-2

Wikipedia

Cyclopentylidenecyclopentan-2-one

Dates

Last modified: 08-15-2023

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